molecular formula C7H8N6O2S B070802 Mnitmt CAS No. 177653-76-8

Mnitmt

Katalognummer B070802
CAS-Nummer: 177653-76-8
Molekulargewicht: 240.25 g/mol
InChI-Schlüssel: NMBDIMPYACLUDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MNITMT is a novel, non-toxic immunosuppressive agent . It inhibits human mixed lymphocyte reaction in vitro and prolongs skin graft survival in mice . It also produces a significant reduction in antibody response following oral administration in rabbits . The chemical name for MNITMT is 4-Methyl-3-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-4H-1,2,4-triazole .


Molecular Structure Analysis

The molecular weight of MNITMT is 240.24 and its molecular formula is C7H8N6O2S .


Physical And Chemical Properties Analysis

MNITMT is soluble to 10 mM in water . .

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Agent

MNITMT is a novel, non-toxic immunosuppressive agent . Immunosuppressive agents are drugs that reduce the body’s immune response. They are used to prevent the body from rejecting a transplanted organ and to treat autoimmune diseases or diseases that are most likely of autoimmune origin.

Inhibition of Human Mixed Lymphocyte Reaction

MNITMT has been shown to inhibit human mixed lymphocyte reaction in vitro . The mixed lymphocyte reaction (MLR) is a method to measure the activation of helper T cells and cytotoxic T cells in response to recognizing foreign cells.

Prolongation of Skin Graft Survival

MNITMT has been found to prolong skin graft survival in mice . This suggests that it could potentially be used in clinical settings to improve the outcomes of skin graft procedures.

Reduction in Antibody Response

MNITMT produces a 98.1% reduction in antibody response following oral administration in rabbits . This could be particularly useful in conditions where the immune response is overactive, such as in autoimmune diseases.

Non-Toxicity

MNITMT is a more potent immunosuppressive agent without bone marrow toxicity . This is a significant advantage as many immunosuppressive drugs can have severe side effects, including toxicity to the bone marrow.

Potential for Oral Administration

The fact that MNITMT has been shown to be effective when administered orally in rabbits suggests that it could potentially be developed into an oral medication. This would make it easier to administer than medications that need to be injected.

Safety and Hazards

MNITMT is described as toxic and it’s recommended that handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It’s a moderate to severe irritant to the skin and eyes .

Eigenschaften

IUPAC Name

4-methyl-3-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2S/c1-11-3-8-5(13(14)15)6(11)16-7-10-9-4-12(7)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBDIMPYACLUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1SC2=NN=CN2C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mnitmt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mnitmt
Reactant of Route 2
Reactant of Route 2
Mnitmt
Reactant of Route 3
Reactant of Route 3
Mnitmt
Reactant of Route 4
Reactant of Route 4
Mnitmt
Reactant of Route 5
Reactant of Route 5
Mnitmt
Reactant of Route 6
Reactant of Route 6
Mnitmt

Q & A

Q1: What are the genotoxic and cytotoxic effects of MNITMT on bone marrow cells?

A1: Research suggests that high doses of MNITMT can induce both genotoxic and cytotoxic effects in mouse bone marrow cells []. Specifically, MNITMT was found to significantly reduce the mitotic index at concentrations of 10 and 20 mg/ml, indicating interference with cell division. Additionally, a dose-dependent increase in micronuclei formation was observed, suggesting DNA damage []. While lower doses (2 and 5 mg/ml) did not show significant bone marrow toxicity, the highest dose (20 mg/ml) led to a 50% reduction in the bone marrow cell proliferation rate [].

Q2: How does the immunosuppressive activity of MNITMT compare to Azathioprine (AZA)?

A2: Studies comparing MNITMT to AZA, a known immunosuppressant, revealed interesting findings. MNITMT (2 mg/kg/day) demonstrated a more rapid onset of immunosuppression in rabbits, significantly inhibiting antibody response by day 14 of administration. In contrast, AZA at the same dose took significantly longer (60 days post-treatment) to achieve comparable immunosuppression []. This suggests MNITMT could potentially offer a faster-acting immunosuppressive effect compared to AZA.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.